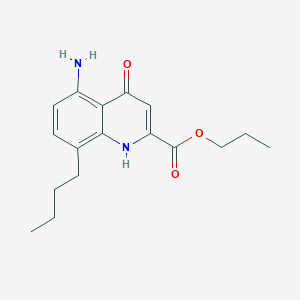
Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, butyl, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Hydroxyquinolines: Hydroxylated derivatives with diverse applications.
Uniqueness
Propyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific functional groups and structural features, which confer distinct biological and chemical properties. Its combination of amino, butyl, and carboxylate groups allows for unique interactions with biological targets and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
61644-30-2 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
propyl 5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-5-6-11-7-8-12(18)15-14(20)10-13(19-16(11)15)17(21)22-9-4-2/h7-8,10H,3-6,9,18H2,1-2H3,(H,19,20) |
InChI Key |
LKEVSTHJQAJRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















